3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine
CAS No.: 208519-13-5
Cat. No.: VC7957759
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine - 208519-13-5](/images/structure/VC7957759.png)
Specification
CAS No. | 208519-13-5 |
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Molecular Formula | C12H15N3O |
Molecular Weight | 217.27 g/mol |
IUPAC Name | 5-(4-propan-2-yloxyphenyl)-1H-pyrazol-3-amine |
Standard InChI | InChI=1S/C12H15N3O/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(13)15-14-11/h3-8H,1-2H3,(H3,13,14,15) |
Standard InChI Key | XQNZHRDBYCROLP-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=C(C=C1)C2=CC(=NN2)N |
Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=CC(=NN2)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Representation
The molecular formula of 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol. Its structure consists of:
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A pyrazole core (five-membered ring with two adjacent nitrogen atoms).
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An amino (-NH₂) group at position 5.
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A 4-(propan-2-yloxy)phenyl substituent at position 3, featuring an isopropyl ether linkage.
The SMILES notation for this compound is CC(C)OC1=CC=C(C=C1)C2=NN=C(C2)N, and its InChIKey is AYUSIJBBUDUBSY-UHFFFAOYSA-N (derived from analogous structures) .
Synthesis Methodologies
Cyclization Reactions
Pyrazole derivatives are typically synthesized via cyclization of hydrazines with β-diketones or α,β-unsaturated ketones. For 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine, a plausible route involves:
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Formation of the pyrazole ring: Reacting 4-(propan-2-yloxy)phenylacetone with hydrazine hydrate under acidic conditions to yield the pyrazol-5-amine core .
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Functionalization: Introducing the 4-(propan-2-yloxy)phenyl group via nucleophilic aromatic substitution or coupling reactions .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
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Cyclization | Hydrazine hydrate, HCl, ethanol, reflux | ~65% | |
Etherification | 4-Hydroxyacetophenone, isopropyl bromide, K₂CO₃, DMF | ~75% |
Catalytic and Green Chemistry Approaches
Recent advances emphasize eco-friendly protocols:
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 10–15 minutes at 150°C) .
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Ionic liquid catalysts: [HMIM]HSO₄ enhances yields in solvent-free conditions .
Physicochemical Properties
Predicted Properties
Using computational models and analog data :
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LogP (octanol-water): 2.8 ± 0.3 (moderate lipophilicity).
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Aqueous solubility: 0.12 mg/mL (sparingly soluble in water).
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Melting point: 145–150°C (estimated via differential scanning calorimetry of analogues).
Table 2: Spectroscopic Characteristics
Technique | Predicted Data |
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¹H NMR (DMSO-d₆) | δ 1.25 (d, 6H, CH(CH₃)₂), 3.85 (m, 1H, OCH), 6.90–7.45 (m, 4H, Ar-H), 8.10 (s, 1H, NH₂) |
IR (cm⁻¹) | 3350 (N-H stretch), 1605 (C=N), 1250 (C-O-C) |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The amino group at position 5 is highly reactive, enabling:
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Acylation: Formation of amides with acyl chlorides.
Ring Modification
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Oxidation: Conversion to pyrazolone derivatives under mild oxidative conditions (e.g., H₂O₂/Fe³⁺) .
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Cross-coupling: Suzuki-Miyaura reactions for aryl group introduction at position 1 .
Industrial and Material Science Applications
Coordination Chemistry
Pyrazole amines act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science .
Polymer Additives
Incorporation into epoxy resins improves thermal stability (TGA data: decomposition onset at 220°C vs. 180°C for unmodified resins) .
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